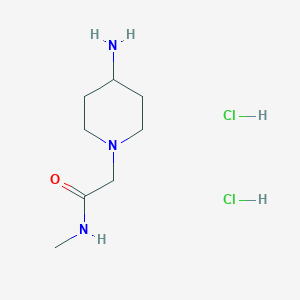![molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9](/img/structure/B2408508.png)
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other synonyms such as Propanamide, 3-[[(4-nitrophenyl)methoxy]imino]-N-phenyl- .
Molecular Structure Analysis
The InChI code for 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-11,17H,12H2,(H,18,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 313.31 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Desulfurization and Formation of Amidine Derivatives
The desulfurization of compounds similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide has been studied, leading to the formation of unstable intermediates and resulting in the production of amidine derivatives. For example, Argilagos et al. (1998) explored the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming 3-imino-2-nitroprop-2-enamidine and subsequent amidine derivatives (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Protective Effects in PC12 Cells
Imines and their derivatives, including those similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been evaluated for their protective effects against hydrogen peroxide-induced cell death in PC12 cells. For instance, Hur et al. (2013) synthesized and tested various imine analogs of oxyresveratrol for their cytoprotective effects, highlighting the potential of these compounds in reducing neuronal oxidative damage (Hur, Kim, Lee, Lee, & Choi, 2013).
Interaction Studies in Copper(II) Complexes
Studies involving nitrobenzyl iminodiacetic acid derivatives, which are structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been conducted to understand their interactions in copper(II) complexes. Sánchez-Moreno et al. (2003) investigated N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, focusing on molecular recognition processes in crystal formation (Sánchez-Moreno, Choquesillo-Lazarte, González-Pérez, Carballo, Martin-Ramos, Castiñeiras, & Niclós-Gutiérrez, 2003).
Synthesis of Bifunctional Macrocycles
The synthesis of bifunctional macrocycles using 4-nitrobenzyl-substituted compounds, akin to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, has been explored. McMurry et al. (1992) described a method for synthesizing tetraaza macrocycles, highlighting their potential in creating poly(amino carboxylate) chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Inhibition of Nucleoside Transport
Compounds structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide have been examined for their role in inhibiting nucleoside transport. Tromp et al. (2004) studied analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, to understand their affinity for ENT1, a nucleoside transport protein (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
Safety and Hazards
According to the safety data sheet, 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .
特性
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVFKHFXSFJFX-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
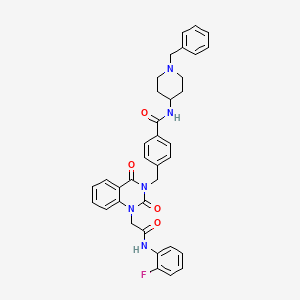
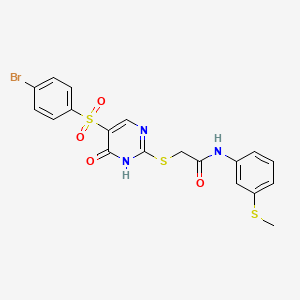
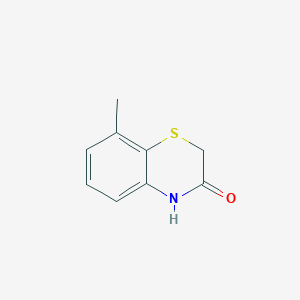
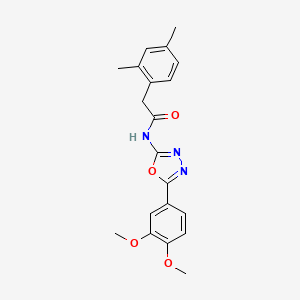
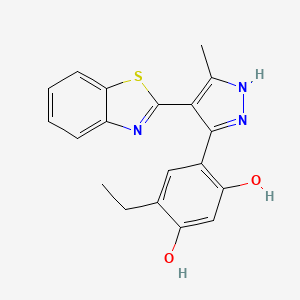
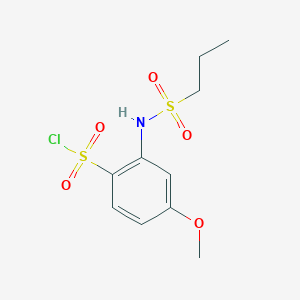
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)
![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)
